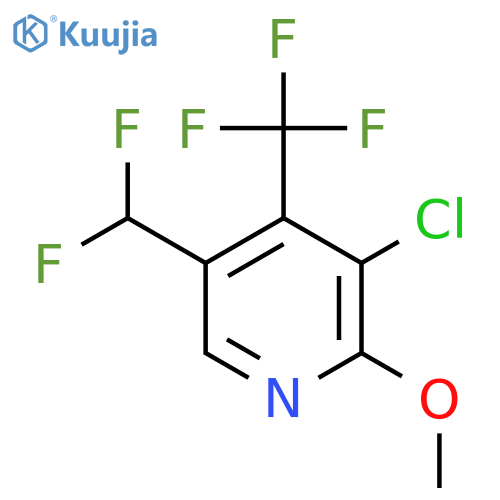

Cas no 1804370-75-9 (3-Chloro-5-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine)

1804370-75-9 structure

商品名:3-Chloro-5-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine

CAS番号:1804370-75-9

MF:C8H5ClF5NO

メガワット:261.576418638229

CID:4871964

3-Chloro-5-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-Chloro-5-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine

-

- インチ: 1S/C8H5ClF5NO/c1-16-7-5(9)4(8(12,13)14)3(2-15-7)6(10)11/h2,6H,1H3

- InChIKey: DXJWJNZMHADJMM-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(N=CC(C(F)F)=C1C(F)(F)F)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 237

- トポロジー分子極性表面積: 22.1

- 疎水性パラメータ計算基準値(XlogP): 3.3

3-Chloro-5-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029047218-1g |

3-Chloro-5-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine |

1804370-75-9 | 97% | 1g |

$1,549.60 | 2022-04-02 |

3-Chloro-5-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine 関連文献

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

1804370-75-9 (3-Chloro-5-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine) 関連製品

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬